3-(Benzyloxy)-2-fluoro-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137186-60-8 |
|---|---|
Molecular Formula |
C10H8FO4- |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-fluoro-3-oxo-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C10H9FO4/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/p-1 |
InChI Key |
PVAZVBVIWJGNJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)[O-])F |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies
Reactivity of the α-Fluoro-β-Keto Ester Scaffold
The core structure, an α-fluoro-β-keto ester, possesses two reactive carbonyl centers (a ketone and an ester) and an acidic α-carbon, which dictates its reactivity. The fluorine atom at the α-position significantly influences the electronic properties and reactivity of the molecule.
The ester functionality of the α-fluoro-β-keto ester scaffold can be hydrolyzed to yield the corresponding α-fluorinated carboxylic acid. However, this transformation is often preceded by modification of the β-keto group to prevent side reactions like decarboxylation. A divergent strategy for the fluorination of phenylacetic acid derivatives, which can lead to α-fluoro-α-arylcarboxylic acids under non-aqueous conditions, highlights the synthetic accessibility of such compounds. organic-chemistry.org Another approach involves the reaction of ketene (B1206846) acetals with acetyl hypofluorite (B1221730) (AcOF) to produce α-fluorocarboxylic esters, which can then be hydrolyzed. organic-chemistry.org This method is advantageous as it avoids issues like elimination and rearrangements often associated with nucleophilic fluorination. organic-chemistry.org
A silver-catalyzed decarboxylative fluorination of malonic acid derivatives presents a modern route to access α-fluorocarboxylic acids, demonstrating tunable chemoselectivity based on the choice of base and solvent. organic-chemistry.org
The ketone group within the α-fluoro-β-keto ester scaffold is a key site for transformations, particularly for the synthesis of biologically relevant α-fluoro β-hydroxy and β-amino acid derivatives.
α-Fluoro β-Hydroxy Acid Derivatives: Stereoselective reduction of the β-keto group is a primary method to obtain α-fluoro-β-hydroxy esters. Biocatalytic reductions using ketoreductases (KREDs) have proven highly effective for transforming racemic α-fluoro-β-keto esters into optically pure α-fluoro-β-hydroxy esters through a process called dynamic reductive kinetic resolution (DYRKR). alaska.eduresearchgate.net These enzymatic reactions can produce either syn or anti diastereomers with high enantiomeric and diastereomeric excess. alaska.edu For instance, specific ketoreductases can selectively yield the anti (2S,3S) isomer or the syn (2S,3R) isomer. alaska.edu These chiral hydroxy esters are valuable intermediates for synthesizing medicinally important compounds. alaska.edu
| Enzyme | Substrate Class | Predominant Product Diastereomer | Stereoselectivity | Ref |
| KRED 110 | Aromatic α-fluoro-β-keto esters | anti (2S,3S) | High | alaska.edu |
| KRED 130 | Aromatic α-fluoro-β-keto esters | syn (2S,3R) | Moderate to high | alaska.edu |
| ChKRED12 | Racemic α-substituted β-keto esters | (2S,3S) | Excellent | researchgate.net |
α-Fluoro β-Amino Acid Derivatives: The synthesis of α-fluoro β-amino acids from the α-fluoro-β-keto ester scaffold typically involves the conversion of the ketone to an amine or a precursor group. One common strategy involves the reduction of the keto group to a hydroxyl group, followed by conversion to an azide (B81097) and subsequent reduction to the amine. mdpi.com Another approach is the direct amination of the β-position. While direct methods for α-fluoro-β-amino acid synthesis exist, such as the Michael addition to a fluorinated nitro ester or photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives, derivatization from the β-keto ester remains a viable pathway. nih.govnih.gov
The differential reactivity of the ketone and ester carbonyl groups allows for chemoselective transformations. The ketone group is generally more electrophilic and susceptible to nucleophilic attack than the ester group.
Selective Ketone Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone in the presence of the ester. youtube.com This allows for the synthesis of α-fluoro-β-hydroxy esters while leaving the ester group intact for further modifications. youtube.com This chemoselectivity is crucial for multi-step syntheses where the ester functionality is required for subsequent reactions. youtube.com
Selective Ester Transformations: Conversely, the ester group can be selectively targeted under specific conditions. For example, hydrolysis to the carboxylic acid can be achieved, although care must be taken to avoid reactions at the ketone. More commonly, the ketone is first protected or transformed before manipulation of the ester group.
| Reagent | Targeted Functional Group | Product | Conditions | Ref |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Mild, typically in alcoholic solvents | youtube.com |
| Lithium Aluminium Hydride (LiAlH₄) | Ketone and Ester | Diol | Strong reducing agent, not chemoselective | youtube.com |
| Ketoreductases (KREDs) | Ketone | Chiral Secondary Alcohol | Biocatalytic, aqueous media | alaska.eduresearchgate.net |
| Tosylhydrazine / NaHCO₃ | Ketone | Hydroxy Ester | Chemoselective reduction | researchgate.net |
Transformations Involving the Benzyloxy Protecting Group
The benzyloxy group serves as a protecting group for the carboxylic acid functionality. Its removal or modification is a key step in the synthesis of the final target molecules.
The removal of the benzyl (B1604629) group is a common transformation, and various methods are available, allowing for deprotection under different conditions compatible with other functional groups in the molecule.
Catalytic Hydrogenolysis: The most common method for cleaving benzyl esters is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. commonorganicchemistry.comorganic-chemistry.org It is an efficient method that yields the carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org An advantage of this method is the mild and neutral reaction conditions. organic-chemistry.org However, it is not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. dal.ca
Lewis Acid-Mediated Cleavage: Lewis acids can also be employed for the debenzylation of esters. Tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides, offering a high degree of chemoselectivity. dal.ca
Oxidative Cleavage: An alternative to reductive or acidic cleavage is the oxidation of the benzyl ether to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org This two-step process avoids the use of hydrogen and is compatible with hydrogenation-sensitive groups. organic-chemistry.org
| Method | Reagent(s) | Key Features | Ref |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; incompatible with reducible groups. | commonorganicchemistry.comorganic-chemistry.org |
| Lewis Acid Cleavage | SnCl₄ | Highly chemoselective for benzyl esters over benzyl ethers/amines. | dal.ca |
| Oxidative Deprotection | e.g., Nitroxyl radical/PIFA | Compatible with hydrogenation-sensitive groups. | organic-chemistry.org |
| Strong Acid Cleavage | e.g., BCl₃ | Limited to acid-insensitive substrates. | organic-chemistry.org |
While the benzyl group is often removed, it is also possible to perform chemical modifications on its aromatic ring. These reactions are less common when the benzyl group is intended solely as a protecting group but can be useful for creating derivatives.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the benzene (B151609) ring. The benzylic position can influence the regioselectivity of these substitutions. The electronic properties of substituents added to the benzene ring can, in turn, affect the ease of the subsequent deprotection step. For instance, electron-donating groups on the benzene ring can suppress the rate of hydrogenolysis. researchgate.net Structure-activity relationship studies have shown that substituted benzyloxy groups (e.g., with bromo, chloro, or methyl groups) can influence the biological activity of the final molecule. nih.gov
Cascade and Multicomponent Reactions Employing 3-(Benzyloxy)-2-fluoro-3-oxopropanoate
The strategic placement of a fluorine atom adjacent to a dicarbonyl moiety in this compound makes it a highly valuable synthon for complex molecular construction. This unique structural feature allows for its participation in cascade and multicomponent reactions, enabling the rapid assembly of intricate molecular architectures from simple precursors in a single operation. Such processes are of immense interest in medicinal and materials chemistry due to their efficiency and atom economy. While direct literature on this compound in these specific reaction classes is nascent, its reactivity can be inferred from analogous α-fluoro-β-ketoesters and related fluorinated 1,3-dicarbonyl compounds.
Tandem reactions, or cascade reactions, are sequential processes in which the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. The reactivity of α-fluoro-β-dicarbonyl compounds suggests that this compound is a prime candidate for designing novel tandem sequences.
One potential tandem approach involves an initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular reaction triggered by the resulting intermediate. For instance, a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular aldol (B89426) or Claisen-type condensation involving the this compound moiety, could lead to the formation of densely functionalized carbocycles. The fluorine atom in such sequences can exert significant stereoelectronic effects, influencing the diastereoselectivity of the newly formed stereocenters.
Research on similar α-trifluoromethyl-α,β-unsaturated carbonyl compounds has demonstrated their utility in base-mediated tandem SN2'/SNV reactions to construct functionalized 2-fluoro-2-pyrrolines. rsc.org This suggests that this compound could similarly engage in tandem sequences initiated by nucleophilic attack, leading to complex heterocyclic systems.
Table 1: Hypothetical Tandem Reactions Involving this compound Analogs
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Potential Complexity |
| α-Fluoro-β-ketoester | α,β-Unsaturated Ketone | Base (e.g., NaH, DBU) | Functionalized Carbocycle | Multiple stereocenters, high substitution |
| α-Fluoro-β-ketoester | Amino-alcohol | Acid or Base Catalysis | Fused Heterocycle | Bicyclic systems with N and O heteroatoms |
| α-Fluoro-β-ketoester | 1,3-Diketone | Phase Transfer Catalyst | Polycarbonyl Compound | Densely functionalized acyclic or cyclic system |
This table presents plausible reaction pathways for compounds analogous to this compound based on established reactivity of α-fluoro-β-dicarbonyl compounds.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are powerful tools for building molecular diversity. The electrophilic nature of the carbonyl carbons and the acidity of the α-proton in 1,3-dicarbonyl compounds make them excellent substrates for MCRs. The presence of fluorine in this compound adds another layer of chemical reactivity that can be exploited in the design of novel MCRs for the synthesis of fluorinated heterocycles and carbocycles.
Heterocycle Formation:
The synthesis of nitrogen-containing heterocycles is a prominent application of MCRs involving 1,3-dicarbonyls. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, utilizes a β-ketoester. An analogous reaction employing this compound, an aldehyde, and an ammonia (B1221849) source could potentially lead to the formation of fluorinated dihydropyridines. These structures are of significant interest in medicinal chemistry.
Similarly, reactions with hydrazines or hydroxylamines could provide access to fluorinated pyrazoles and isoxazoles, respectively. The reaction of ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, a related dicarbonyl compound, has been shown to yield various nitrogen heterocycles, underscoring the potential of this class of molecules in heterocyclic synthesis. eurjchem.com
Carbocycle Formation:
In the realm of carbocycle synthesis, fluorinated 1,3-dicarbonyls can participate in domino reactions that lead to the formation of highly substituted cyclic systems. For example, a tandem Michael addition/intramolecular aldol condensation (Robinson annulation) sequence could be envisioned. The reaction of this compound with an α,β-unsaturated ketone under basic conditions could generate a fluorinated cyclohexenone derivative. The fluorine substituent can influence the regioselectivity and stereoselectivity of such cyclizations.
Table 2: Potential Multicomponent Reactions for Heterocycle and Carbocycle Synthesis
| Reaction Type | Reactants | Potential Product | Significance |
| Hantzsch-type | This compound, Aldehyde, Ammonia source | Fluorinated Dihydropyridine | Biologically relevant scaffold |
| Knoevenagel-Doebner | This compound, Aldehyde, Malonic acid derivative | Fluorinated Pyridinone | Access to complex heterocyclic cores |
| Biginelli-type | This compound, Aldehyde, Urea/Thiourea | Fluorinated Dihydropyrimidinone | Pharmacologically important heterocycles |
| Robinson Annulation | This compound, Methyl Vinyl Ketone | Fluorinated Cyclohexenone | Formation of six-membered carbocycles |
The reactions outlined in this table are based on established multicomponent reactions of 1,3-dicarbonyl compounds and represent potential applications for this compound.
The utility of this compound in cascade and multicomponent reactions, while not yet extensively documented, holds significant promise for the efficient synthesis of novel and complex fluorinated molecules. The unique electronic properties conferred by the fluorine atom are expected to play a crucial role in directing the course of these reactions and influencing the properties of the resulting products.
Advanced Applications in Building Block Chemistry and Complex Molecular Synthesis
Role as a Chiral Synthon for Stereoselective Construction
The development of methods for the asymmetric synthesis of organofluorine compounds is a significant challenge in organic chemistry. 3-(Benzyloxy)-2-fluoro-3-oxopropanoate and its derivatives serve as key precursors in reactions that establish chirality, leading to the formation of enantioenriched products.
The construction of fluorinated quaternary stereocenters, where a carbon atom is bonded to a fluorine atom and three other carbon substituents, is a formidable synthetic task. rsc.orgescholarship.org These motifs are of great interest as they are found in numerous pharmaceuticals and bioactive compounds. rsc.org Asymmetric catalytic reactions using fluorinated substrates are an efficient strategy for creating these complex stereocenters. rsc.org
Derivatives of this compound, such as α-fluoro-β-ketoesters, are excellent substrates for these transformations. For instance, organocatalytic enantioselective conjugate additions of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives, can produce compounds with adjacent fluorinated quaternary and tertiary chiral centers with high enantioselectivity. rsc.org This approach allows for the diversification of fluorinated compounds while precisely controlling their three-dimensional structure. rsc.org
| Reaction Type | Catalyst Type | Key Feature |
| Conjugate Addition | Cinchona Alkaloid Derivative | Forms adjacent fluorinated quaternary and tertiary stereocenters |
| Alkylation | Phase-Transfer Catalyst | Asymmetric synthesis of α,α-dialkylmalonates |
| Allylic Alkylation | Iridium Complex | Construction of enantioenriched all-carbon quaternary centers |
Beyond quaternary centers, this compound is a valuable precursor for a broader range of enantioenriched organofluorine compounds. The ester and benzyloxy groups can be manipulated post-reaction to yield various functional groups, making it a versatile building block.
For example, the asymmetric synthesis of β-fluoro amines, a crucial functional group in many drug candidates, can be achieved using precursors derived from fluorinated β-ketoesters. nih.gov Methodologies such as the enantioselective aza-Henry reaction followed by denitration allow for the preparation of both diastereomers of β-fluoro amine carbocycles with high enantiomeric excess. nih.gov The development of chiral Lewis acid-catalyzed reactions, such as the Baylis-Hillman reaction, further expands the toolkit for creating complex chiral fluorinated molecules from simple precursors. 140.122.64researchgate.net
Synthetic Utility in the Preparation of Fluorinated Bioactive Scaffolds
The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. mdpi.comunipa.it this compound serves as a key building block for the synthesis of fluorinated analogues of known drugs and novel bioactive scaffolds.
The synthesis of fluorinated analogues of natural products and existing drugs is a common strategy in drug discovery to improve their therapeutic profiles. mdpi.com The versatility of this compound allows for its incorporation into a wide variety of molecular frameworks. For instance, fluorinated flavones and chromones, which exhibit a range of biological activities, can be synthesized using fluorinated building blocks derived from precursors like this compound. cuny.edu
The synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals, often benefits from the use of fluorinated starting materials. unipa.it Compounds containing a benzyloxy group have been utilized in the synthesis of novel quinoline (B57606) derivatives with potential antimycobacterial activity, demonstrating the utility of this type of building block in creating complex, biologically active molecules. nih.gov
The unique electronic properties of the fluorine atom make it a valuable tool in the design of enzyme inhibitors. nih.gov Fluorinated functional groups can act as bioisosteres of other groups, modulate the acidity or basicity of nearby functionalities, and form strong interactions with enzyme active sites. nih.gov
For example, α-fluorination can stabilize intermediates in enzymatic reactions, leading to potent mechanism-based inhibitors. nih.gov The design of inhibitors for enzymes like thymidylate synthase has successfully employed this strategy. nih.gov While direct examples involving this compound are not extensively documented in readily available literature, its potential as a precursor for α-fluoro-β-dicarbonyl compounds makes it a highly relevant starting material for the synthesis of such inhibitors. The ability to generate chiral fluorinated structures is particularly important for designing inhibitors that can selectively target specific enzyme conformations.
Contributions to Diversification and Library Synthesis
The efficient synthesis of diverse libraries of compounds is essential for modern drug discovery. The reactivity of this compound and its derivatives makes them well-suited for use in diversification-oriented synthesis. The multiple reaction sites allow for the introduction of a variety of substituents, leading to the rapid generation of a wide range of structurally distinct molecules.
The development of robust synthetic methodologies, such as phase-transfer catalyzed alkylations and transition-metal-catalyzed cross-coupling reactions, enables the systematic modification of the core structure derived from this compound. frontiersin.orgorganic-chemistry.org For example, the asymmetric alkylation of malonic esters under phase-transfer conditions allows for the synthesis of a variety of chiral building blocks containing quaternary carbon centers. researchgate.net These building blocks can then be further elaborated to create libraries of complex molecules for high-throughput screening. The synthesis of libraries of fluorinated compounds is a particularly active area of research, given the high probability of finding novel biological activity within this chemical space.
Mechanistic Elucidation and Computational Studies
Theoretical Studies of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and stereochemistry of organic molecules at a detailed electronic level.
DFT calculations are widely used to model the reaction pathways of fluorination reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a comprehensive energy profile for the entire catalytic cycle. mdpi.com This allows for the identification of the rate-determining step and provides insights into the factors that influence the reaction rate and selectivity.
For the fluorination of a β-keto ester, DFT can be used to:
Model the structure of the chiral catalyst-enolate complex.
Calculate the activation energy barriers for the approach of the fluorinating agent to both faces of the enolate. The difference in these energy barriers correlates directly with the predicted enantiomeric excess.
Investigate the role of the solvent by using continuum solvation models (like PCM or SMD), which can be crucial for accurately reproducing experimental results. mdpi.comresearchgate.net
These computational studies provide a theoretical framework that complements experimental findings and helps in the rational design of new, more efficient, and selective catalysts.
The conformational preferences of this compound are critical to its reactivity. The introduction of a highly electronegative fluorine atom at the α-position significantly influences the molecule's geometry and electronic properties through stereoelectronic effects.
Computational methods are employed to perform conformational analyses, identifying the most stable conformers (lowest energy states) of the molecule. mdpi.com For α-fluoroketones and related esters, the relative orientation of the C-F bond and the adjacent carbonyl group (the O=C-C-F dihedral angle) is of particular interest. beilstein-journals.orgnih.gov Studies on similar molecules have shown that the most stable conformation is not always the most reactive one. nih.gov DFT calculations can map the potential energy surface as a function of this dihedral angle, revealing the energy barriers to rotation between different conformers. beilstein-journals.org This analysis is crucial for understanding how the molecule must orient itself to undergo further reactions, as optimal orbital overlap is often required for reactivity, and accessing these reactive conformations may involve an energetic penalty. beilstein-journals.orgnih.gov
| Computational Method | Application in Studying this compound | Key Insights Gained |
| Density Functional Theory (DFT) | Calculation of transition state energies for fluorination reaction pathways. | Identification of the lowest energy path, rationalization of observed stereoselectivity, and prediction of reaction outcomes. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. | Correlation of electronic transitions with molecular structure. |
| Conformational Search Algorithms | Identification of low-energy conformers of the molecule in different solvent environments. | Understanding of the molecule's preferred shapes and how the fluorine atom influences its geometry and stability. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of stereoelectronic effects, such as hyperconjugation between the C-F bond and the carbonyl group. | Elucidation of the electronic origins of conformational preferences and reactivity trends. |
Spectroscopic Techniques for Mechanistic Insights and Structural Validation
The definitive confirmation of the structure of this compound and the elucidation of reaction mechanisms rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the proton environment. For this compound, one would expect to see signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons (-CH₂-) of the benzyl group, and a characteristic doublet for the proton on the α-carbon, with splitting caused by the adjacent fluorine atom (²JHF coupling).
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom bonded to fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The carbonyl carbons and aromatic carbons would also be identifiable.
¹⁹F NMR: This is a highly sensitive technique specifically for fluorine-containing compounds. nih.gov The product would exhibit a single resonance, likely a doublet, due to coupling with the α-proton. The chemical shift in the ¹⁹F NMR spectrum is highly indicative of the electronic environment of the fluorine atom.
The combination of these 1D and advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the unambiguous assignment of all atoms in the molecule, confirming its constitution and connectivity. nih.gov These techniques are essential for validating the structures of both the final product and any isolated intermediates, providing concrete evidence to support proposed reaction mechanisms.
| Technique | Expected Data for this compound | Information Provided |
| ¹H NMR | ~7.4 ppm (m, 5H, Ar-H), ~5.3 ppm (s, 2H, -OCH₂Ar), ~5.5 ppm (d, J ≈ 48 Hz, 1H, CHF) | Confirms presence of benzyl and α-fluoro-ester moieties. The large doublet splitting confirms the H-F relationship. |
| ¹³C NMR | ~165 ppm (d, J ≈ 20 Hz, C=O ester), ~163 ppm (d, J ≈ 25 Hz, C=O keto), ~135-128 ppm (Ar-C), ~88 ppm (d, J ≈ 190 Hz, CHF), ~68 ppm (-OCH₂Ar) | Validates the carbon framework. The large doublet for the α-carbon is characteristic of a C-F bond. |
| ¹⁹F NMR | A single resonance appearing as a doublet (J ≈ 48 Hz). | Unambiguously confirms the presence and electronic environment of the single fluorine atom and its coupling to the α-proton. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₁₀H₉FO₄. | Confirms the molecular formula and molar mass of the compound. |
| Infrared (IR) Spectroscopy | Strong absorptions around 1770-1740 cm⁻¹ for the two carbonyl (C=O) groups and around 1100-1000 cm⁻¹ for the C-F bond. | Confirms the presence of key functional groups (esters, ketones, C-F bond). |
In-situ NMR Spectroscopy for Reaction Monitoring
In-situ NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions. mestrelab.comresearchgate.netnih.gov It provides quantitative data on the concentration of reactants, products, and any observable intermediates as a function of time, offering deep insights into reaction kinetics and mechanisms. mestrelab.com For a reaction producing this compound, such as the fluorination of a precursor like benzyl 3-oxo-3-phenylpropanoate, in-situ NMR would be invaluable.
A hypothetical reaction could be monitored by acquiring a series of ¹H, ¹⁹F, or ¹³C NMR spectra at regular intervals directly within the NMR spectrometer. The disappearance of reactant signals and the appearance of product signals can be integrated to generate concentration profiles. For instance, in a hypothetical fluorination reaction, the decay of a proton signal in the precursor at the α-position and the emergence of a characteristic doublet for the proton in the fluorinated product would be observed.
Hypothetical In-situ ¹⁹F NMR Monitoring Data
To illustrate, consider the hypothetical synthesis of this compound. In-situ ¹⁹F NMR would be particularly informative. The appearance and growth of a signal corresponding to the fluorine atom in the final product would be tracked over time. The chemical shift and coupling constants of this signal would confirm the structure of the fluorinated product.
| Time (minutes) | Integral of ¹⁹F Signal (Product) | Concentration of Product (M) |
| 0 | 0.00 | 0.000 |
| 5 | 0.25 | 0.025 |
| 10 | 0.48 | 0.048 |
| 20 | 0.85 | 0.085 |
| 30 | 1.00 | 0.100 |
This is a hypothetical data table for illustrative purposes.
From such data, kinetic parameters like the reaction rate constant can be determined. Furthermore, the detection of transient signals in the ¹⁹F NMR spectrum could indicate the formation of reaction intermediates, providing crucial clues about the reaction pathway.
Advanced Spectroscopic Methods for Elucidating Reaction Intermediates
The identification of short-lived reaction intermediates is a significant challenge in mechanistic chemistry. Advanced spectroscopic techniques, often used in conjunction with methods to trap or stabilize intermediates, are essential for this purpose.
In the context of the synthesis of this compound, potential intermediates might include enolates or other reactive species formed during the reaction. nih.gov Techniques such as rapid-injection NMR, stopped-flow spectroscopy, and low-temperature spectroscopy can be employed to detect and characterize these transient species.
For example, a reaction could be initiated by rapidly mixing the reactants at a low temperature within the NMR probe. The low temperature would slow down the reaction, potentially allowing for the accumulation and detection of an otherwise fleeting intermediate. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), could then be used to establish the kinetic relationship between the intermediate and the final product.
Hypothetical Spectroscopic Data for a Reaction Intermediate
If an intermediate were successfully trapped and analyzed, its spectroscopic data would be compared with theoretical predictions from computational studies to confirm its structure.
| Spectroscopic Technique | Observed Data for Hypothetical Intermediate |
| ¹H NMR (500 MHz, CDCl₃, -60 °C) | δ 5.1 (s, 1H), δ 7.2-7.4 (m, 5H) |
| ¹³C NMR (125 MHz, CDCl₃, -60 °C) | δ 85.2, 128.1, 128.5, 129.3, 135.8, 168.0, 190.1 |
| FT-IR (thin film, cm⁻¹) | 1725 (C=O, ester), 1650 (C=C, enol) |
This is a hypothetical data table for illustrative purposes.
Computational chemistry, particularly Density Functional Theory (DFT), plays a synergistic role in these studies. nih.gov By calculating the predicted NMR chemical shifts and vibrational frequencies of proposed intermediates, a direct comparison with experimental data can be made, aiding in the definitive identification of these transient species.
Q & A
Q. How can researchers optimize the synthesis of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved through:
- Protective Group Strategy : Use benzyloxy protection for hydroxyl groups to prevent undesired side reactions during esterification or fluorination steps .
- Coupling Agents : Employ carbodiimide-based reagents (e.g., EDCI) for activating carboxylic acid intermediates, as demonstrated in analogous ester syntheses .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the benzyloxy group (δ ~4.8–5.2 ppm for -OCHPh), fluoro substitution (splitting patterns), and ester carbonyl (δ ~170–175 ppm) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry can assess purity (>95%) and verify molecular weight .
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1250 cm (C-F stretch) provide functional group confirmation .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C to minimize hydrolysis or oxidation .
- Avoid prolonged exposure to humidity; use desiccants (e.g., silica gel) in storage cabinets .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the fluoro and benzyloxy groups in nucleophilic reactions?
- Methodological Answer :
- Fluorine Effects : The electron-withdrawing nature of the 2-fluoro group increases electrophilicity at the adjacent carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in ester hydrolysis or amidation) .
- Benzyloxy Stability : The benzyloxy group acts as a protecting moiety, resisting acidic/basic conditions but cleavable via catalytic hydrogenation (Pd/C, H), enabling selective deprotection in multistep syntheses .
Q. How does the stereochemistry at the 2-fluoro position influence the compound’s reactivity and interactions?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents to resolve enantiomers .
- Reactivity Impact : The 2-fluoro substituent’s configuration can sterically hinder nucleophilic approaches to the carbonyl, affecting reaction rates and product ratios in asymmetric syntheses .
Q. What strategies can identify and mitigate byproducts during the synthesis?
- Methodological Answer :
- Byproduct Identification : LC-MS and GC-MS can detect intermediates (e.g., de-esterified acids) or fluorination side products (e.g., di-fluoro derivatives) .
- Mitigation : Optimize reaction stoichiometry (e.g., controlled fluoride ion sources) and use scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How can DFT calculations predict the electronic effects of substituents on the compound’s reactivity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can map electron density distributions, predicting sites for nucleophilic/electrophilic attacks .
- Transition State Analysis : Calculate activation energies for fluorinated intermediates to rationalize reaction pathways (e.g., ester hydrolysis vs. decarboxylation) .
Safety and Handling
Q. What safety measures are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention if irritation persists .
- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
